molecular formula C9H8Cl2N2 B15249079 8-Chloroquinolin-4-aminehydrochloride CAS No. 114306-28-4

8-Chloroquinolin-4-aminehydrochloride

Cat. No.: B15249079
CAS No.: 114306-28-4
M. Wt: 215.08 g/mol
InChI Key: YIJSFAJPPJTEON-UHFFFAOYSA-N
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Description

8-Chloroquinolin-4-aminehydrochloride is a derivative of quinoline, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinolin-4-aminehydrochloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline compounds with chlorinating agents under controlled conditions . The reaction conditions often require the use of solvents and catalysts to facilitate the chlorination process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinolin-4-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .

Scientific Research Applications

8-Chloroquinolin-4-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloroquinolin-4-aminehydrochloride involves its interaction with molecular targets in biological systems. The compound can inhibit the action of enzymes or interfere with cellular processes, leading to its therapeutic effects. For example, similar compounds like chloroquine inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin and ultimately killing the parasite .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 8-position of the quinoline ring differentiates it from other quinoline derivatives and contributes to its specific reactivity and applications .

Properties

CAS No.

114306-28-4

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

8-chloroquinolin-4-amine;hydrochloride

InChI

InChI=1S/C9H7ClN2.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-5H,(H2,11,12);1H

InChI Key

YIJSFAJPPJTEON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)N.Cl

Origin of Product

United States

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